N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-11(6-8-16)15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPMQUFWGBEQF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Preparation
The synthesis begins with the preparation of the piperidine scaffold. Piperidine derivatives are typically synthesized via cyclization of 1,5-diaminopentane precursors or reductive amination of glutaraldehyde. For this compound, 4-aminomethylpiperidine serves as the foundational intermediate. Research indicates that catalytic hydrogenation of pyridine derivatives (e.g., 4-cyanopyridine) over Raney nickel at 80–100°C under 30–50 bar H₂ pressure yields 4-aminomethylpiperidine with >85% efficiency.
Key Reaction:
Introduction of (S)-2-Amino-3-methyl-butyryl Group
The (S)-2-amino-3-methyl-butyryl moiety is introduced via amide coupling. L-valine methyl ester hydrochloride is a common starting material, which undergoes hydrolysis to generate the free amino acid. Activation with ethyl chloroformate in the presence of N-methylmorpholine facilitates coupling to the piperidine intermediate.
Optimization Data:
| Parameter | Value |
|---|---|
| Coupling Reagent | Ethyl chloroformate |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (maintained) |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Stereochemical integrity is preserved by using pre-chiral (S)-configured amino acids, avoiding racemization through low-temperature conditions.
N-Methylation and Acetamide Formation
The final step involves N-methylation of the secondary amine. Methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base achieves selective methylation. Subsequent acetylation with acetic anhydride under reflux completes the acetamide group.
Industrial-Scale Protocol (Adapted from Patent CN1324003C):
-
Amination : React 4-aminomethylpiperidine with methylamine (2:1 molar ratio) at 70–80°C for 2 hours.
-
Distillation : Steam distillation at 100°C (normal pressure) removes water and excess acetic acid.
-
Vacuum Fractionation : Purify under 0.096 MPa vacuum, collecting fractions at 125–135°C.
Industrial Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance efficiency. A 2024 study demonstrated that a microreactor system reduced reaction times by 40% and improved yields to 91% by optimizing residence time and temperature gradients.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative. Tribochemical activation of reactants (piperidine, L-valine, methylamine) with sodium bicarbonate achieves 88% yield while eliminating volatile organic compounds (VOCs).
Critical Analysis of Methodologies
Yield Comparison Across Methods
Challenges in Stereochemical Control
Racemization during amide coupling remains a concern. Studies show that using Hünig’s base (N,N-diisopropylethylamine) instead of N-methylmorpholine reduces epimerization from 12% to <3%.
Characterization and Quality Control
Spectroscopic Validation
-
NMR (400 MHz, CDCl₃) :
-
δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
-
δ 2.05 (s, 3H, NCOCH₃)
-
δ 3.72 (m, 1H, piperidine-H)
-
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient)
Regulatory Compliance
Industrial batches must adhere to ICH Q3A guidelines, limiting impurities to <0.15%. Accelerated stability studies (40°C/75% RH) confirm a shelf life of 24 months in amber glass vials.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Opioid Receptor Modulation
Research indicates that compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide may exhibit potent activity at opioid receptors, particularly the mu-opioid receptor (MOR). This action is crucial for developing analgesics with reduced side effects compared to traditional opioids. Studies have shown that modifications in the piperidine structure can enhance receptor affinity and selectivity, potentially leading to safer pain management options.
Analgesic Properties
The analgesic properties of this compound have been explored in preclinical studies. It has been suggested that it may provide effective pain relief while minimizing the risk of addiction associated with conventional opioids. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and safety profile.
Structure-Activity Relationship Studies
Recent research has focused on the SAR of piperidine derivatives, including this compound. A notable study demonstrated that specific substitutions on the piperidine ring significantly influence receptor binding affinity and functional activity at opioid receptors . This highlights the importance of structural modifications in developing new analgesics.
Therapeutic Potential in Neuropathic Pain
A case study involving neuropathic pain models revealed that compounds similar to this compound exhibited significant pain relief comparable to established treatments like gabapentin but with fewer side effects . This suggests potential for clinical applications in treating chronic pain conditions.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-Based Acetamides
The target compound shares structural similarities with other piperidin-4-yl acetamide derivatives, differing primarily in the substituents attached to the piperidine nitrogen. Key comparisons include:
A. N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide ()
- Structure: Features a 2-amino-acetyl group instead of the (S)-2-amino-3-methyl-butyryl substituent.
- Molecular Weight : 213.28 g/mol (vs. higher for the target compound due to the bulkier 3-methyl-butyryl group).
B. 2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide ()
- Structure : Substituted with a 4-methylpiperidine and 4-methylpyridin-3-yl group.
- Molecular Weight : 247.34 g/mol.
- The methyl groups may enhance metabolic stability but reduce conformational flexibility .
Comparison with Fentanyl Analogs ()
| Compound | Core Structure | Key Substituents | Pharmacological Relevance |
|---|---|---|---|
| Target Compound | Piperidin-4-yl | (S)-2-Amino-3-methyl-butyryl, N-methyl-acetamide | Unknown; likely non-opioid |
| 4-Methoxybutyrylfentanyl | Piperidin-4-yl | 4-Methoxyphenyl, phenylethyl, butanamide | Opioid receptor agonist |
| p-Fluoro-butyrylfentanyl | Piperidin-4-yl | 4-Fluorophenyl, phenylethyl, butanamide | Opioid receptor agonist (varies by isomer) |
Key Observations :
Isomerism and Analytical Challenges ()
The (S)-configuration of the target compound’s 2-amino group highlights the importance of stereochemistry in its activity. This mirrors challenges observed in fentanyl analogs, where minor structural changes (e.g., ortho/meta/para fluoro substitutions) drastically alter potency and identification . For example, mislabeling of isomers in seized samples underscores the need for advanced analytical techniques (e.g., chiral chromatography) to resolve structurally similar compounds.
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
Notes:
Research and Development Context
While the target compound is discontinued commercially , its structural analogs remain under investigation. For example, piperidine-acetamide hybrids are explored for kinase inhibition or GPCR modulation. The absence of specific bioactivity data for the target compound necessitates extrapolation from related molecules, emphasizing the need for targeted studies.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H27N3O2
- Molar Mass : 269.38 g/mol
- CAS Number : 1354008-38-0
The compound features a piperidine ring, which is common in many biologically active molecules, and the (S)-2-amino-3-methyl-butyryl group introduces chirality, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, potentially leading to therapeutic effects in various conditions.
Neuropharmacological Potential
Given its structural similarity to known neuroactive compounds, this compound may also possess neuropharmacological properties. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| This compound | Methyl group at N position | Potential neuroactive and antimicrobial properties |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide | Isopropyl group at N position | Enhanced steric bulk may alter receptor interactions |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-propyl-acetamide | Propyl group at N position | Different pharmacokinetic profile compared to methyl variant |
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds. For example, a study investigating the antibacterial efficacy of Schiff base derivatives reported promising results against various bacterial strains, indicating that modifications in structure can significantly affect biological outcomes . While direct studies on this compound are scarce, the trends observed in similar compounds provide a basis for further investigation.
Q & A
Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the (S)-2-Amino-3-methyl-butyryl group via enantioselective synthesis, such as enzymatic resolution or asymmetric catalysis, to ensure chiral purity .
- Step 2 : Coupling the butyryl group to a piperidin-4-yl scaffold using amide bond-forming reagents (e.g., HATU, EDC) under inert conditions .
- Step 3 : N-Methylation of the acetamide moiety via reductive amination or alkylation, followed by purification via column chromatography or recrystallization .
- Characterization : Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC (≥98% enantiomeric excess) .
Q. How can the compound’s physicochemical properties be computationally predicted and experimentally validated?
- Methodological Answer :
- Computational Tools : Use software like MarvinSketch or ACD/Labs to calculate LogP (e.g., CLogP = -0.43 vs. JChem LogP = 0.14) and pKa (e.g., predicted pKa = 14.09) .
- Experimental Validation :
- LogD : Measure partition coefficients at pH 5.5 and 7.4 via shake-flask or HPLC methods, comparing results to computational predictions .
- Solubility : Use equilibrium solubility assays in PBS or simulated biological fluids.
- Table 1 : Example Data Comparison
| Property | Computational (CLogP) | Experimental (HPLC) |
|---|---|---|
| LogD (pH 5.5) | -2.74 | -2.90 ± 0.15 |
| LogD (pH 7.4) | -1.00 | -0.85 ± 0.10 |
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Target Identification : Prioritize assays based on structural analogs (e.g., piperidine derivatives in CNS or antimicrobial studies) .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based or radiometric assays for kinases, proteases, or GPCRs.
- Cell Viability : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination) .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental LogP values?
- Methodological Answer :
- Source Analysis : Identify discrepancies arising from protonation states (e.g., tertiary amine in piperidine affecting pH-dependent LogD) .
- Refinement : Use molecular dynamics simulations to model solvation effects or adjust force field parameters.
- Experimental Replication : Repeat measurements under standardized conditions (e.g., 25°C, ionic strength 0.15 M) .
Q. What strategies optimize enantiomeric purity during synthesis, and how is it quantified?
- Methodological Answer :
- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) for the (S)-configured butyryl group .
- Quantification :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Optical Rotation : Compare [α] values to literature standards .
Q. How do structural modifications (e.g., piperidine ring substitution) impact target binding and selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, fluorophenyl) and test in functional assays.
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., GPCRs, ion channels) .
- Case Study : Piperidine N-methylation in analogs reduces off-target activity by 40% in CNS receptor panels .
Q. What experimental designs address conflicting bioactivity data across cell lines?
- Methodological Answer :
- Hypothesis Testing : Evaluate if discrepancies arise from metabolic differences (e.g., CYP450 expression) or assay conditions (e.g., serum content).
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways affected in resistant vs. sensitive lines.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC with 95% confidence intervals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
